
4-Boronopyridine 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Boronopyridine 1-oxide is a heterocyclic organic compound that features a pyridine ring substituted with a boron atom and an oxygen atom at the 1-position. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Boronopyridine 1-oxide typically involves the oxidation of 4-boronopyridine. One common method includes the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) in a suitable solvent like dichloromethane. The reaction is carried out at low temperatures to ensure the selective formation of the N-oxide.
Industrial Production Methods: Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly oxidizing agents is often preferred in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 4-Boronopyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex boron-containing compounds.
Reduction: Reduction reactions can convert the N-oxide back to the parent pyridine compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the boron or pyridine ring positions.
Common Reagents and Conditions:
Oxidation: m-CPBA, hydrogen peroxide, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, organometallic reagents.
Major Products Formed:
Oxidation: Higher oxidation state boron compounds.
Reduction: 4-Boronopyridine.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
4-Boronopyridine 1-oxide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a ligand in biological systems and its interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials, catalysts, and sensors.
Mecanismo De Acción
The mechanism of action of 4-Boronopyridine 1-oxide involves its ability to act as a Lewis base, coordinating with various Lewis acids. This coordination can activate certain molecular pathways, leading to increased reactivity of the compound. The boron atom can also participate in unique bonding interactions, influencing the overall reactivity and stability of the molecule.
Comparación Con Compuestos Similares
- 4-Phenylpyridine N-oxide
- 4-Bromopyridine 1-oxide
- 4-Nitropyridine N-oxide
Comparison: 4-Boronopyridine 1-oxide is unique due to the presence of the boron atom, which imparts distinct chemical properties compared to other pyridine N-oxides. The boron atom can engage in additional bonding interactions, making it a versatile compound in various chemical reactions and applications.
Propiedades
Fórmula molecular |
C5H6BNO3 |
|---|---|
Peso molecular |
138.92 g/mol |
Nombre IUPAC |
(1-oxidopyridin-1-ium-4-yl)boronic acid |
InChI |
InChI=1S/C5H6BNO3/c8-6(9)5-1-3-7(10)4-2-5/h1-4,8-9H |
Clave InChI |
RILKXYQKLBJJFX-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=[N+](C=C1)[O-])(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


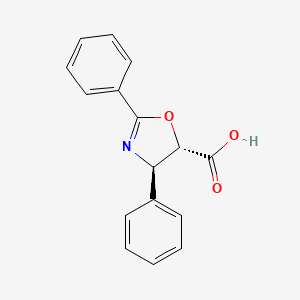
![3-[(2-Fluorophenyl)methoxy]piperidine](/img/structure/B12435564.png)
![(5H-Pyrrolo[2,3-b]pyrazin-6-yl)methanamine](/img/structure/B12435566.png)
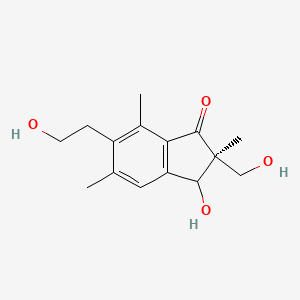
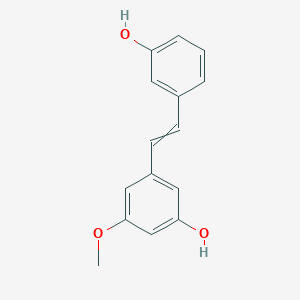
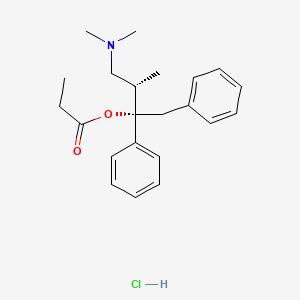
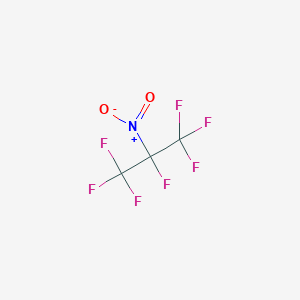
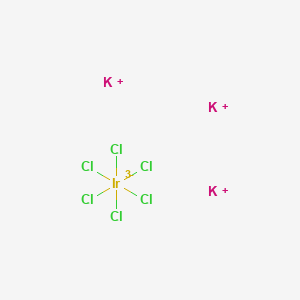
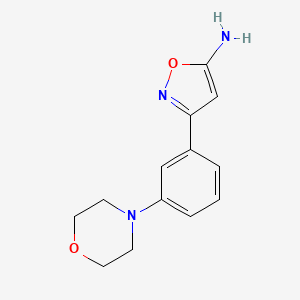
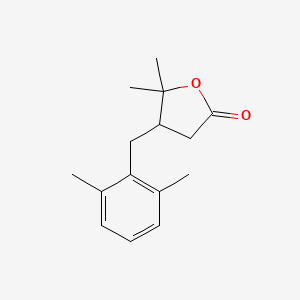
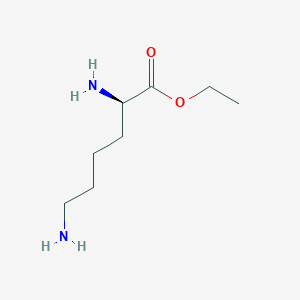
![[8-(hydroxymethyl)-4-(5-hydroxy-3-methylpent-3-enyl)-4a,8-dimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] benzoate](/img/structure/B12435613.png)
![2-Amino-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12435617.png)

